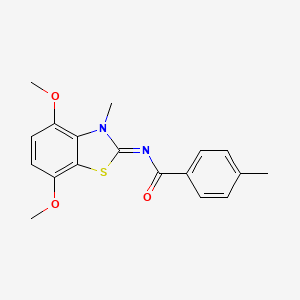
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one, also known as PQR309, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. It inhibits the activity of PI3K, Akt, and mTOR, which are key components of this pathway. By doing so, 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one is its potency and selectivity for the PI3K/Akt/mTOR pathway. This makes it a promising candidate for combination therapy with other anticancer drugs. However, one of the limitations of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one. One potential application is in the treatment of brain tumors, where its ability to cross the blood-brain barrier could be particularly advantageous. Another direction is the development of combination therapies with other anticancer drugs, which could enhance the efficacy of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one. Additionally, further studies are needed to determine the optimal dosing and administration of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one in vivo.
Méthodes De Synthèse
The synthesis of 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one involves the reaction of 5-fluoro-2-nitrobenzoic acid with 2-mercapto-N-(3-pyridinyl)-4-quinazolinamine in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to yield 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one.
Applications De Recherche Scientifique
5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been extensively studied for its anticancer properties. It has shown potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. In addition, 5-Fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
5-fluoro-2-(2-oxopropylsulfanyl)-3-pyridin-3-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-10(21)9-23-16-19-13-6-2-5-12(17)14(13)15(22)20(16)11-4-3-7-18-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUOFWOBSCIGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)
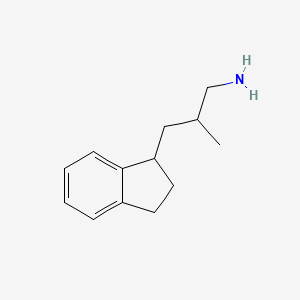
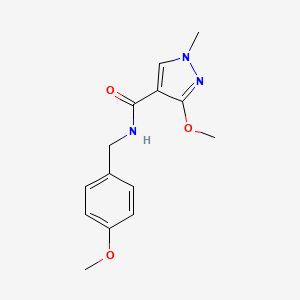
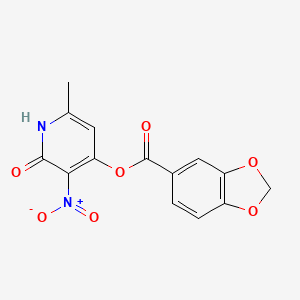
![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B3002819.png)

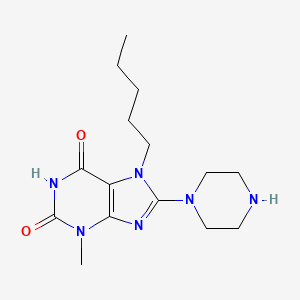
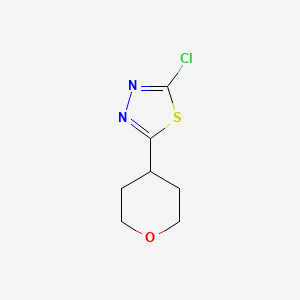
![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)


